molecular formula C18H34O5Si2 B091515 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane CAS No. 18547-93-8

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

Cat. No.: B091515
CAS No.: 18547-93-8
M. Wt: 386.6 g/mol
InChI Key: ZIFLDVXQTMSDJE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, also known as 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, is primarily used as a surfactant . Its primary targets are the surfaces of various materials where it acts to reduce surface tension, thereby improving wettability and dispersion properties .

Mode of Action

The compound interacts with its targets by adhering to the surface of materials, reducing surface tension, and promoting better dispersion of substances. This interaction results in improved wettability and dispersion properties .

Biochemical Pathways

It is known that the compound plays a role in the formation of silicone polymers or silicone resins .

Pharmacokinetics

It is known that the compound is sensitive to water and reacts with aqueous base . This suggests that its bioavailability could be influenced by the presence of water and other environmental factors.

Result of Action

The primary result of the compound’s action is the reduction of surface tension on various materials, leading to improved wettability and dispersion . This makes it useful in a variety of applications, including as a component in lubricants, greases, anti-foaming agents, and thickeners .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity with aqueous base suggests that its efficacy and stability could be affected by the presence of water . Additionally, it is recommended to store the compound at temperatures below 5°C , indicating that temperature can also impact its stability.

Chemical Reactions Analysis

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for hydrolysis and initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of methacryloxy groups and silicon atoms, which impart unique properties such as low viscosity and excellent adhesion .

Properties

IUPAC Name

3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFLDVXQTMSDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939973
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
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CAS No.

18547-93-8
Record name 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate)
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester
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Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Record name (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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